molecular formula C10H10ClN3O B12589894 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-32-8

6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B12589894
CAS No.: 646525-32-8
M. Wt: 223.66 g/mol
InChI Key: HNPUUHPCSYREAP-UHFFFAOYSA-N
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Description

6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one is a chemical compound belonging to the benzotriazine family Benzotriazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common route might include the reaction of a chloro-substituted aniline with a propyl-substituted diazonium salt, followed by cyclization to form the benzotriazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the triazine ring.

    Substitution: The chloro group can be a site for nucleophilic substitution, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution of the chloro group might yield various substituted benzotriazines.

Scientific Research Applications

6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2,3-benzotriazin-4(3H)-one: Lacks the propyl group.

    3-Propyl-1,2,3-benzotriazin-4(3H)-one: Lacks the chloro group.

    1,2,3-Benzotriazin-4(3H)-one: Lacks both the chloro and propyl groups.

Properties

CAS No.

646525-32-8

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

6-chloro-3-propyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C10H10ClN3O/c1-2-5-14-10(15)8-6-7(11)3-4-9(8)12-13-14/h3-4,6H,2,5H2,1H3

InChI Key

HNPUUHPCSYREAP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N=N1

Origin of Product

United States

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